molecular formula C36H50ClN3O10S2 B607150 DM1-SMe CAS No. 138148-68-2

DM1-SMe

货号 B607150
CAS 编号: 138148-68-2
分子量: 784.377
InChI 键: ZLUUPZXOPGORNG-CXGJBNANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DM1-SMe is a potent maytansinoid microtubular inhibitor. It’s an unconjugated form of DM1, mixed with thiomethane to cap its sulfhydryl group . DM1-SMe can be readily conjugated to the SH group of an antibody to form an antibody-drug conjugate (ADC) .


Synthesis Analysis

DM1-SMe is an unconjugated form of the Maytansinoid in IMGN901 . It’s about 3-10-fold more potent than the parent agent Maytansine, with IC50s ranging from 0.003 to 0.01 nM for DM1-SMe in a panel of human tumor cell lines .


Molecular Structure Analysis

The molecular weight of DM1-SMe is 784.377 . The elemental analysis shows that it contains Carbon (55.13%), Hydrogen (6.43%), Chlorine (4.52%), Nitrogen (5.36%), Oxygen (20.40%), and Sulfur (8.17%) .


Chemical Reactions Analysis

T-DM1 mediates its activity in several ways, including the anti-tumor effects of trastuzumab and those of DM1, a cytotoxic anti-microtubule agent released within the target cells upon degradation of the human epidermal growth factor receptor-2 (HER2)-T-DM1 complex in lysosomes .


Physical And Chemical Properties Analysis

DM1-SMe is a solid substance with an off-white to light yellow color . It has a molecular formula of C36H50ClN3O10S2 .

科学研究应用

Cancer Treatment

DM1-SMe is an analog of mertansine (DM1) with a thiomethane cap attached to the sulfhydryl group . It has in vitro activity against the pediatric preclinical testing program (PPTP) panel of cancer cell lines with IC50 values of 0.002 to >3 nM . This suggests that DM1-SMe could be a potential therapeutic agent for various types of cancer.

Antibody-Drug Conjugates

DM1-SMe is used in the development of antibody-drug conjugates (ADCs). For instance, Lorvotuzumab mertansine is an ADC composed of a humanized anti-CD56 antibody, lorvotuzumab, linked via a cleavable disulfide linker to the tubulin-binding maytansinoid DM1 . This ADC has shown potent antitumor activity against small cell lung cancer in human xenograft models .

Targeting CD56-Positive Cells

DM1-SMe has been used in research focusing on CD56-positive cells. The conjugation of lorvotuzumab with DM1 did not alter its specific binding to cells and demonstrated potent target-dependent cytotoxicity against CD56-positive small cell lung cancer cells in vitro .

Combination Therapy

DM1-SMe has been studied in combination with other therapies. For example, Lorvotuzumab mertansine demonstrated outstanding anti-tumor activity in combination with carboplatin/etoposide, with superior activity over chemotherapy alone .

Muscular Dystrophy Research

DM1-SMe is also being used in research related to muscular dystrophy. Preclinical data showed that in nonhuman primates, ARO-DM1 achieved greater than 80% silencing of DMPK in skeletal muscle, which was maintained for longer than 85 days .

Gene Silencing

DM1-SMe has been used in research focusing on gene silencing. In a mouse model of DM1 harboring a pathogenic DMPK transgene, a modified version of ARO-DM1 was used .

安全和危害

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUUPZXOPGORNG-UDXCHANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50ClN3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131873213

Citations

For This Compound
10
Citations
W Li, M Huang, Y Li, A Xia, L Tan, Z Zhang… - Biochemical and …, 2021 - Elsevier
… side chain derivatives L-DM1-SMe and D-DM1-SMe. L-DM1-SMe and D-DM1-SMe are two … L-DM1-SMe is the unconjugated cytotoxic moiety of maytansinoid-based ADCs. Our results …
Number of citations: 7 www.sciencedirect.com
AC Wood, JM Maris, R Gorlick, EA Kolb… - Pediatric blood & …, 2013 - Wiley Online Library
… As the clinical activity of ADCs are dependent on expression of the target antigen, we investigated the in vitro preclinical activity of IMGN901 by comparing it against DM1-SMe, an …
Number of citations: 29 onlinelibrary.wiley.com
PJ Houghton, JM Maris, ST Keir, RB Lock… - Molecular Cancer …, 2011 - AACR
… with L-DM1-SMe showing its highest activity against the ALL panel. L-DM1-SMe showed 79-… levels of sensitivity to LM compared to L-DM1-SMe. The converse was true for the ALL cell …
Number of citations: 1 aacrjournals.org
RVJ Chari - Accounts of chemical research, 2008 - ACS Publications
… We synthesized several disulfide-containing maytansinoids and selected a lead compound DM1–SMe (2a, Figure 3), where the N-acetyl group in maytansine was replaced by a …
Number of citations: 024 pubs.acs.org
HK Erickson, PU Park, WC Widdison, YV Kovtun… - Cancer research, 2006 - AACR
… In cultures treated with nocodazole or DM1-SMe, >50% of the cells were arrested in the G 2 -… G 2 -M arrest caused by the free maytansinoid, DM1-SMe or by nocodazole (37-39% in G 2 -…
Number of citations: 651 aacrjournals.org
M Sung, X Tan, B Lu, J Golas, C Hosselet… - Molecular cancer …, 2018 - AACR
… Interestingly, minimal cross-resistance (1.8x) to the corresponding unconjugated maytansinoid free drug, DM1-SMe, was observed (Supplementary Fig. S1, Table 1) which suggests the …
Number of citations: 130 aacrjournals.org
KR Whiteman, HA Johnson, MF Mayo, CA Audette… - MAbs, 2014 - Taylor & Francis
… mg/kg weekly × 2) and free maytansinoid (DM1-SMe, 150 µg/kg weekly × 2) was not effective (Fig. 3B; Table 1B ). DM1-SMe is a mixed disulfide of DM1 with thiomethane, which blocks …
Number of citations: 62 www.tandfonline.com
T List, G Casi, D Neri - Molecular cancer therapeutics, 2014 - AACR
… 2 -Me, DM1-SMe). B, dose-dependent percent viability (72-hour endpoint measurement) of 4 murine cell lines in vitro with different concentrations of DM1-SH (open circle), DM1-SMe (…
Number of citations: 42 aacrjournals.org
JM Lambert, RVJ Chari - 2014 - ACS Publications
Ado-trastuzumab emtansine (T-DM1) is an antibody–drug conjugate that combines the antitumor properties of the humanized anti-human epidermal growth factor receptor 2 (HER2) …
Number of citations: 496 pubs.acs.org
F Loganzo, X Tan, M Sung, G Jin, JS Myers… - Molecular cancer …, 2015 - AACR
… square) treated with TM-ADC (A) or with unconjugated DM1-SMe (B). JIMT1 parental and JIMT1-TM cells treated with TM-ADC (C) or DM1-SMe (D). Graphs are representative of 5–26 …
Number of citations: 172 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。